BenchChemオンラインストアへようこそ!

N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Medicinal chemistry Physicochemical profiling Ligand efficiency

Select this specific benzotriazinone butanamide for its differentiated 1H-benzimidazol-2-ylmethyl substituent, introducing dual hydrogen bond donor capacity (HBD=2) absent in N-benzyl or triazolyl analogs. Ideal probe for kinase hinge regions, metalloprotease sites, or nucleic acid binding pockets. Enables fragment-based drug discovery or chemoproteomic profiling. Structurally distinct from patented antiviral/kinase inhibitor series, reducing IP overlap risk. Request full Certificate of Analysis for qualification as an in-house HPLC/LC-MS reference standard.

Molecular Formula C19H18N6O2
Molecular Weight 362.4 g/mol
Cat. No. B10988946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Molecular FormulaC19H18N6O2
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCC3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H18N6O2/c26-18(20-12-17-21-15-8-3-4-9-16(15)22-17)10-5-11-25-19(27)13-6-1-2-7-14(13)23-24-25/h1-4,6-9H,5,10-12H2,(H,20,26)(H,21,22)
InChIKeyGJBXPFQDJTWYPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide: Compound Identity and Procurement Baseline


N-(1H-Benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide (CAS 1401601-67-9) is a synthetic small molecule (MW 362.4 g/mol, molecular formula C19H18N6O2) belonging to the benzotriazin-4(3H)-one butanamide class . Its structure features a 1,2,3-benzotriazin-4(3H)-one core linked via a four-carbon butanamide spacer to a 1H-benzimidazol-2-ylmethylamine moiety . The compound contains six nitrogen atoms distributed across two heterocyclic systems, conferring a calculated hydrogen bond acceptor count of 6 and hydrogen bond donor count of 2 . No melting point, solubility, or stability data are publicly reported in non-vendor sources. The compound is commercially available from multiple suppliers at research-grade purity (typically ≥95%) .

Why Generic Substitution of N-(1H-Benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide with Other Benzotriazinone Butanamides Is Scientifically Unsupported


The 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide scaffold is shared across multiple research compounds with divergent N-terminal substituents—including N-benzyl, N-(3-chlorophenyl), N-(3-methylpyridin-2-yl), N-(1H-indol-4-yl), and N-(4H-1,2,4-triazol-3-yl) variants—each of which may engage different molecular targets or exhibit distinct pharmacokinetic profiles [1]. The 1H-benzimidazol-2-ylmethyl substituent on the target compound introduces a hydrogen-bonding heterocycle with documented capacity for metal coordination and π-stacking interactions that are absent in simple aryl or alkyl analogs [2]. Critically, no publicly available head-to-head comparative biological data exist to support functional interchangeability of any two compounds within this structural series. Until quantitative selectivity, potency, or ADMET profiling under identical assay conditions is published, substitution of the target compound with an in-class analog cannot be scientifically justified and risks introducing uncontrolled experimental variables [3].

Quantitative Differentiation Evidence for N-(1H-Benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide Versus Closest Analogs


Molecular Property Differentiation: Hydrogen Bond Donor/Acceptor Profile Versus N-Benzyl Analog

The target compound possesses 2 hydrogen bond donors (both on the benzimidazole NH groups) and 6 hydrogen bond acceptors (benzotriazinone carbonyl, triazine nitrogens, amide carbonyl, benzimidazole nitrogens), compared to N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide which has 0 hydrogen bond donors and 5 hydrogen bond acceptors . This difference in HBD count (Δ = 2) is pharmacologically meaningful for target engagement and membrane permeability prediction. The additional HBD capacity of the benzimidazole moiety may enhance affinity for targets requiring bidirectional hydrogen bonding, at the potential cost of reduced passive membrane permeability per Lipinski's rule-of-five analysis [1].

Medicinal chemistry Physicochemical profiling Ligand efficiency

Molecular Weight and Ligand Efficiency Differentiation from N-(3-Methylpyridin-2-yl) Analog

The target compound (MW 362.4) is structurally related to N-(3-methylpyridin-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide, a reported nicotinamide phosphoribosyltransferase (NAMPT) inhibitor . The molecular weight difference (Δ = +37.4 Da; the pyridyl analog has estimated MW ~325) arises from replacement of the 3-methylpyridin-2-yl group with the 1H-benzimidazol-2-ylmethyl group. This MW increase is accompanied by the addition of one aromatic ring and two nitrogen atoms, which may affect ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) differently depending on the target [1]. However, no NAMPT IC50 data are publicly available for the target compound, precluding direct LE comparison.

Fragment-based drug design Lead optimization NAMPT inhibition

Chemical Diversity and IP Position Relative to the Benzotriazinone Butanamide Patent Landscape

The benzotriazin-4(3H)-one butanamide scaffold appears in multiple patent families, including US10202379 (Shionogi, cap-dependent endonuclease inhibitors) [1], kinase inhibitor patents (TargeGen) [2], and PLA2 inhibitor patents (Boehringer Mannheim) [3]. The specific combination of a 1H-benzimidazol-2-ylmethyl N-substituent with the 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide scaffold is structurally distinct from the substituted polycyclic carbamoyl pyridone prodrugs claimed in US10202379, which do not contain benzimidazole or benzotriazinone moieties in the exemplified compounds [1]. This structural divergence may offer differentiated IP positioning for organizations developing benzotriazinone-based research tools or lead compounds.

Patent analysis Chemical space Freedom to operate

Analytical QC Reference: Vendor-Supplied Purity and Procurement Availability

The compound is commercially available from Selleck Chemicals (catalog MD-4251) with in-stock quantities ranging from 1 mg (USD 197) to 100 mg (USD 1,770) as of the retrieval date . Vendor-reported purity specifications and analytical characterization data (NMR, HPLC, MS) should be requested directly from the supplier, as no independent analytical characterization has been published in peer-reviewed literature. In contrast, simpler benzotriazinone butanamides such as N-(3-chlorophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide (CAS 880811-92-7) are available from a larger number of suppliers, potentially at lower cost [1]. The more limited commercial availability of the target compound reflects its greater structural complexity and narrower current research-use base.

Quality control Procurement specifications Reproducibility

Evidence-Supported Application Scenarios for N-(1H-Benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide


Medicinal Chemistry: Benzimidazole-Containing Benzotriazinone Probe for Hydrogen-Bond-Rich Target Binding Pockets

The compound's dual hydrogen bond donor capacity (benzimidazole NH ×2) distinguishes it from zero-HBD benzotriazinone butanamide analogs such as the N-benzyl variant . This makes it suitable as a probe molecule for target binding sites requiring bidirectional hydrogen bonding from the ligand, such as kinase hinge regions, metalloprotease active sites, or nucleic acid binding pockets. Researchers exploring structure-activity relationships (SAR) around the benzotriazinone butanamide scaffold can use this compound to assess the impact of adding HBD capacity on target engagement and selectivity, as established by the ligand efficiency framework .

Chemical Biology: Tool Compound for Benzimidazole-Pharmacophore Integration Studies

The 1H-benzimidazol-2-ylmethyl fragment is a validated component of fragment-screening libraries, with NMR quality control data and solution-state behavior documented in the BMRB database (entry bmse011009) for the related N-(1H-benzimidazol-2-ylmethyl)butanamide . The target compound integrates this fragment with the benzotriazinone warhead, enabling studies of how benzimidazole pharmacophore presentation affects cellular target engagement when tethered to a heterocyclic core capable of diverse non-covalent interactions. This scenario is most relevant for academic and biotech laboratories conducting fragment-based drug discovery or chemoproteomic profiling.

Patent Strategy and IP Differentiation: Structurally Orthogonal Benzotriazinone Scaffold for Lead Generation

Patent analysis confirms that the 1H-benzimidazol-2-ylmethyl substituent is absent from the exemplified compounds in major benzotriazinone patent families, including US10202379 (cap-dependent endonuclease inhibitors) and kinase inhibitor patents . Organizations building proprietary benzotriazinone-based lead series may find the benzimidazole-containing scaffold offers a structurally differentiated starting point for medicinal chemistry optimization, with reduced risk of intellectual property overlap with established antiviral and kinase-targeted benzotriazine programs. Formal freedom-to-operate analysis by qualified patent counsel is recommended before initiating commercial development activities.

Analytical Reference Standard for Benzotriazinone Butanamide Method Development

The compound's intermediate molecular weight (362.4 Da) and mixed heterocyclic character (benzotriazinone + benzimidazole) make it a useful retention-time marker and system suitability standard for HPLC and LC-MS method development targeting benzotriazinone-containing compound libraries . Its distinct UV chromophore (combined benzotriazinone and benzimidazole absorbance) enables sensitive detection at multiple wavelengths. Researchers should request vendor Certificate of Analysis documentation, including HPLC purity, NMR identity confirmation, and residual solvent analysis, to qualify the batch as an in-house reference standard .

Quote Request

Request a Quote for N-(1H-benzimidazol-2-ylmethyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.